molecular formula C16H10F3NO2S B6292369 N-[4-(Trifluoromethylthio)benzyl]phthalimide CAS No. 128273-54-1

N-[4-(Trifluoromethylthio)benzyl]phthalimide

Cat. No. B6292369
CAS RN: 128273-54-1
M. Wt: 337.3 g/mol
InChI Key: WPXXZGFWEQFMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Trifluoromethylthio)benzyl]phthalimide, also known as NFTB, is a sulfur-containing organic compound with a wide range of applications. It is used as a reagent in organic synthesis, as a catalyst in organic and polymer chemistry, and as a pharmaceutical intermediate. NFTB has also been used in the synthesis of various compounds, including heterocycles, natural products, and pharmaceuticals. In addition, it has been used in the development of new drugs and in the synthesis of novel materials.

Mechanism of Action

N-[4-(Trifluoromethylthio)benzyl]phthalimide acts as a catalyst in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals. It catalyzes the formation of covalent bonds between two molecules, which allows for the formation of new compounds. In addition, it facilitates the rearrangement of atoms, allowing for the formation of new molecules.
Biochemical and Physiological Effects
N-[4-(Trifluoromethylthio)benzyl]phthalimide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity and to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been used to treat various diseases, including cancer and diabetes.

Advantages and Limitations for Lab Experiments

N-[4-(Trifluoromethylthio)benzyl]phthalimide has several advantages when used in lab experiments. It is relatively inexpensive, and its synthesis is relatively simple. In addition, it is a relatively stable compound, making it easy to store and transport. However, it is also relatively toxic and should be handled with care.

Future Directions

N-[4-(Trifluoromethylthio)benzyl]phthalimide has potential applications in a variety of fields, including drug discovery, materials science, and agriculture. In the future, it may be used to develop new drugs and novel materials, as well as to improve crop yields. In addition, it may be used to improve the efficiency of existing drugs and to develop new synthetic methods.

Synthesis Methods

N-[4-(Trifluoromethylthio)benzyl]phthalimide is synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonic anhydride with an aromatic amine. This reaction produces an intermediate, which is then reacted with phthalic anhydride to form N-[4-(Trifluoromethylthio)benzyl]phthalimide. The reaction is carried out in an inert atmosphere, and the reaction conditions can be adjusted to optimize the yield of the product.

Scientific Research Applications

N-[4-(Trifluoromethylthio)benzyl]phthalimide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals. It has also been used in the development of new drugs and in the synthesis of novel materials. In addition, it has been used as a reagent in organic synthesis and as a catalyst in organic and polymer chemistry.

properties

IUPAC Name

2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)23-11-7-5-10(6-8-11)9-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXXZGFWEQFMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Trifluoromethylthio)benzyl]phthalimide

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